molecular formula C18H15N5NaO7P B1629862 PET-cGMP CAS No. 78080-27-0

PET-cGMP

Cat. No.: B1629862
CAS No.: 78080-27-0
M. Wt: 467.3 g/mol
InChI Key: IGIOCJJIGJLGKR-TZNCIMHNSA-M
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Description

Positron emission tomography cyclic guanosine monophosphate (PET-cGMP) is a radiopharmaceutical compound used in medical imaging. It is derived from guanosine triphosphate and acts as a second messenger in various biological processes. This compound is utilized in positron emission tomography imaging to study physiological and pathological processes in the body.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of PET-cGMP involves the conversion of guanosine triphosphate to cyclic guanosine monophosphate through the action of guanylate cyclase. This enzyme catalyzes the cyclization of guanosine triphosphate to form cyclic guanosine monophosphate. The reaction conditions typically involve the presence of peptide hormones or nitric oxide to activate guanylate cyclase.

Industrial Production Methods

In industrial settings, this compound is produced using automated synthesizers and cyclotron facilities. The production process involves the use of radiolabeled precursors and stringent quality control measures to ensure the purity and safety of the final product. The production facilities are designed to handle the short half-lives of the radiopharmaceuticals and to comply with current good manufacturing practice regulations .

Chemical Reactions Analysis

Types of Reactions

PET-cGMP undergoes various chemical reactions, including:

    Oxidation: this compound can be oxidized to form guanosine monophosphate.

    Reduction: Reduction reactions can convert this compound back to guanosine triphosphate.

    Substitution: Substitution reactions can modify the cyclic structure of this compound.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include nitric oxide, peptide hormones, and various oxidizing and reducing agents. The reaction conditions typically involve physiological pH and temperature to mimic the biological environment.

Major Products Formed

The major products formed from the reactions of this compound include guanosine monophosphate, guanosine triphosphate, and various modified cyclic nucleotides.

Scientific Research Applications

PET-cGMP has a wide range of scientific research applications, including:

Mechanism of Action

The mechanism of action of PET-cGMP involves the activation of intracellular protein kinases in response to the binding of membrane-impermeable peptide hormones to the external cell surface. This activation leads to the relaxation of smooth muscle tissues and the regulation of ion channel conductance, glycogenolysis, and cellular apoptosis. The molecular targets of this compound include guanylate cyclase, cyclic nucleotide-gated ion channels, and cyclic guanosine monophosphate-dependent protein kinases .

Comparison with Similar Compounds

Similar Compounds

Similar compounds to PET-cGMP include:

    Cyclic adenosine monophosphate (cAMP): Another cyclic nucleotide that acts as a second messenger in various biological processes.

    Guanosine monophosphate (GMP): A nucleotide that is a precursor to cyclic guanosine monophosphate.

    Guanosine triphosphate (GTP): The nucleotide from which cyclic guanosine monophosphate is derived.

Uniqueness of this compound

This compound is unique in its ability to be used as a radiopharmaceutical for positron emission tomography imaging. This allows for the non-invasive study of physiological and pathological processes in the body, providing valuable insights into disease mechanisms and treatment efficacy .

Properties

IUPAC Name

sodium;3-[(4aR,6R,7R,7aS)-7-hydroxy-2-oxido-2-oxo-4a,6,7,7a-tetrahydro-4H-furo[3,2-d][1,3,2]dioxaphosphinin-6-yl]-6-phenyl-5H-imidazo[1,2-a]purin-9-one
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H16N5O7P.Na/c24-13-14-11(7-28-31(26,27)30-14)29-17(13)23-8-19-12-15(23)21-18-20-10(6-22(18)16(12)25)9-4-2-1-3-5-9;/h1-6,8,11,13-14,17,24H,7H2,(H,20,21)(H,26,27);/q;+1/p-1/t11-,13-,14-,17-;/m1./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IGIOCJJIGJLGKR-TZNCIMHNSA-M
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C2C(C(C(O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C5NC(=CN5C4=O)C6=CC=CC=C6)O)OP(=O)(O1)[O-].[Na+]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H15N5NaO7P
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70635469
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

467.3 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

78080-27-0
Record name Sodium (4aR,6R,7R,7aS)-7-hydroxy-2-oxo-6-(9-oxo-6-phenyl-5,9-dihydro-3H-imidazo[1,2-a]purin-3-yl)tetrahydro-2H,4H-2lambda~5~-furo[3,2-d][1,3,2]dioxaphosphinin-2-olate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70635469
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
PET-cGMP
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PET-cGMP
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